molecular formula C16H11N5O2S B2753765 6-(4-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 68469-07-8

6-(4-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B2753765
CAS No.: 68469-07-8
M. Wt: 337.36
InChI Key: LNDCJOCNJCRMJB-UHFFFAOYSA-N
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Description

The compound “6-(4-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” belongs to a class of privileged pharmacophores . It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This compound has attracted enormous attention due to its wide range of applications as synthetic intermediates and promising pharmaceuticals .


Synthesis Analysis

The synthesis of compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus has been achieved through various synthetic protocols . For example, one approach involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This structure allows for the manifestation of substituents around a core scaffold in defined three-dimensional representations .


Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by its ability to make specific interactions with different target receptors . For instance, one reaction involves the use of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its linear formula: C11H7BrF3N5O2S, and its molecular weight: 410.174 .

Scientific Research Applications

Antibacterial Properties

  • Arylfuran Derivatives : Derivatives of the compound have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria (Holla, Akberali, & Shivananda, 1996).
  • Antimicrobial Activity : New series of fused 1,2,4-triazoles, including derivatives of this compound, have shown interesting antibacterial activity, particularly against Staphylococcus aureus (Badr & Barwa, 2011).
  • Novel Fused Heterocyclic Derivatives : The synthesis of 1,2,4-triazolo derivatives has demonstrated promising antimicrobial activity, highlighting their potential as antifungal agents (Sahu, Ganguly, & Kaushik, 2014).

Antitumor Activity

  • Anticancer Potential : Certain derivatives have shown antineoplastic activity against a wide range of cancer cell lines, indicating their potential as core structures for developing effective anticancer agents (Yanchenko, Fedchenkova, & Demchenko, 2020).

Analgesic and Anti-Inflammatory Properties

  • Pain and Inflammation Management : Novel 1,2,4-triazolo derivatives have been synthesized and characterized for their analgesic and anti-inflammatory activities, indicating their potential use in managing pain and inflammation (Tozkoparan, Aytaç, & Aktay, 2009).

Corrosion Inhibition

  • Protecting Metal Surfaces : Derivatives of this compound have been examined for their corrosion inhibition activity on various metal surfaces, demonstrating their effectiveness in different aggressive media (Arshad, Akram, Akram, & Rasheed, 2017).

Mechanism of Action

The mechanism of action of this compound is largely determined by its structure–activity relationship (SAR), in silico pharmacokinetics, and molecular modeling studies . It has diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Future Directions

The future directions in the research of this compound involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . The focus is particularly on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .

Properties

IUPAC Name

6-(4-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S/c22-21(23)13-8-6-11(7-9-13)14-10-24-16-18-17-15(20(16)19-14)12-4-2-1-3-5-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDCJOCNJCRMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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